synthesis of 2,1,3-Benzothiadiazol-4-amine from o-phenylenediamine
synthesis of 2,1,3-Benzothiadiazol-4-amine from o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-4-amine from o-Phenylenediamine
Abstract: This technical guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for 2,1,3-Benzothiadiazol-4-amine, a pivotal building block in medicinal chemistry and materials science. The synthesis commences with the foundational precursor, o-phenylenediamine, and proceeds through a logical three-step sequence involving cyclization, electrophilic nitration, and subsequent reduction. This document is structured to provide not only detailed, actionable protocols but also to elucidate the underlying chemical principles and rationale behind key experimental choices. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the synthesis, characterization, and safe handling of the materials involved.
Strategic Overview: The Rationale for a Multi-Step Approach
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif due to its unique electronic properties, acting as a potent electron-withdrawing group and a versatile fluorophore.[1][2] The 4-amino derivative, in particular, is a crucial intermediate for creating advanced materials and pharmacologically active compounds, including enzyme inhibitors and antibacterial agents.[3]
A direct, single-step is synthetically challenging. The most reliable and scalable approach involves a three-stage pathway that builds the molecule sequentially, allowing for high purity and control at each step:
-
Cyclization: Formation of the core 2,1,3-benzothiadiazole ring from o-phenylenediamine.
-
Nitration: Regioselective introduction of a nitro group onto the C4 position of the benzothiadiazole ring via electrophilic aromatic substitution.
-
Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.
This strategy ensures that the functional groups are introduced in an order that prevents unwanted side reactions and simplifies purification.
Figure 1: The three-step synthetic pathway from o-phenylenediamine to the target amine.
Step 1: Synthesis of the 2,1,3-Benzothiadiazole Core
The initial and foundational step is the construction of the heterocyclic BTD ring. This is classically achieved via a condensation reaction, a variant of the Hinsberg thiadiazole synthesis, first reported in 1889.[4]
The Underlying Chemistry: Hinsberg Reaction
The reaction of a 1,2-diamine with a sulfur-containing electrophile is a powerful method for forming the thiadiazole ring. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation as it serves a dual purpose: it is both the source of the sulfur atom and a dehydrating agent that drives the reaction forward. The gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), further shifts the equilibrium towards the product according to Le Châtelier's principle.
Figure 2: Simplified mechanism for the cyclization of o-phenylenediamine with thionyl chloride.
Experimental Protocol: Cyclization
Materials:
-
o-Phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add o-phenylenediamine (1.0 eq).
-
Dissolve the starting material in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,1,3-benzothiadiazole.
-
The product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Regioselective Nitration of the BTD Core
With the BTD ring system formed, the next step is to install a nitro group, which will serve as a precursor to the target amine. This is accomplished through an electrophilic aromatic substitution reaction.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The fused thiadiazole ring is electron-withdrawing, which deactivates the attached benzene ring towards electrophilic attack. However, it directs incoming electrophiles to the C4 and C7 positions.[4] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids (a sulfonitric mixture).
The role of sulfuric acid is critical; it protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. Careful temperature control is paramount to prevent dinitration and other side reactions.
Experimental Protocol: Nitration
Materials:
-
2,1,3-Benzothiadiazole
-
Sulfuric acid (H₂SO₄), 98%
-
Nitric acid (HNO₃), 70%
Procedure:
-
In a flask, prepare a sulfonitric mixture by adding 98% H₂SO₄ (3 volumes) to 70% HNO₃ (1 volume) at 0°C.
-
Cool the mixture in a dry ice/acetone or liquid nitrogen bath to approximately -10°C to -5°C.[5]
-
Slowly add 2,1,3-benzothiadiazole (1.0 eq) in small portions to the cold, stirred sulfonitric mixture, ensuring the temperature does not rise above 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.
-
Filter the resulting solid precipitate (a yellow solid) and wash it thoroughly with cold water until the washings are neutral.
-
Dry the solid under vacuum to yield 4-nitro-2,1,3-benzothiadiazole. Further purification can be achieved by recrystallization from ethanol.
Step 3: Reduction to 2,1,3-Benzothiadiazol-4-amine
The final step is the reduction of the nitro group to an amine. This transformation is one of the most fundamental in organic synthesis, and several methods are available. The choice of reductant is guided by the need to selectively reduce the nitro group without affecting the sensitive thiadiazole ring.
The Underlying Chemistry: Nitro Group Reduction
While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, the sulfur atom in the BTD ring can poison the palladium catalyst. Therefore, metal-based reductions in acidic or neutral media are often more reliable. A common and effective method employs zinc dust or iron powder in the presence of an electrolyte like ammonium chloride or a weak acid.[1][5] This system provides a mild yet efficient reduction pathway.
Figure 3: A typical experimental workflow for the reduction of the nitro-BTD intermediate.
Experimental Protocol: Reduction
Materials:
-
4-Nitro-2,1,3-benzothiadiazole
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium chloride (NH₄Cl)
-
Zinc dust
-
Ethanol
-
Water
Procedure:
-
To a solution of 4-nitro-2,1,3-benzothiadiazole (1.0 eq) in ethanol (e.g., 50 mL for 2g of starting material), add water (e.g., 9 mL).[1][5]
-
To this stirred solution, add FeSO₄·7H₂O (3.0 eq), ammonium chloride (8.0 eq), and zinc dust (3.0 eq).[1][5]
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material and the appearance of the fluorescent amine product.
-
After the reaction is complete, filter the hot suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2,1,3-Benzothiadiazol-4-amine.
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Formula | MW ( g/mol ) | Appearance | Yield (%) | m.p. (°C) |
| 2,1,3-Benzothiadiazole | C₆H₄N₂S | 136.18 | Colorless to light yellow solid | 75-85 | 43-45 |
| 4-Nitro-2,1,3-benzothiadiazole | C₆H₃N₃O₂S | 181.17[6] | Yellow solid | 80-90 | 175-177 |
| 2,1,3-Benzothiadiazol-4-amine | C₆H₅N₃S | 151.19 | Gold-green to yellow-brown solid | 70-85 | 67-69 |
Characterization Notes for 2,1,3-Benzothiadiazol-4-amine:
-
¹H NMR: Expect characteristic signals for the aromatic protons and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: Signals corresponding to the six carbons of the bicyclic system.
-
FT-IR (cm⁻¹): Characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹), along with aromatic C-H and C=C stretching vibrations.
-
MS (GC-MS or LC-MS): A molecular ion peak (M⁺) corresponding to the calculated molecular weight (151.19).[7]
Critical Safety and Handling Precautions
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents used in this synthesis.
-
o-Phenylenediamine: This compound is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and skin contact.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator.[8] It reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10][11] All operations must be conducted in a fume hood using anhydrous conditions and glassware.[10] Always add thionyl chloride to the reaction mixture slowly and never add water to quench it directly; pour the reaction mixture onto ice.[12] Ensure an appropriate neutralizing agent (like sodium bicarbonate) is readily available.
-
Concentrated Acids (H₂SO₄, HNO₃): Severely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water (or other solvents) slowly, never the other way around, especially when preparing the nitrating mixture.
References
-
Fisher Scientific. (2009, September 21). SAFETY DATA SHEET: Thionyl chloride.
-
MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.
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ArTS - UniTS. (2021, November 13). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.
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Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 in the presence of Et3N.
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Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
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Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
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CAMEO Chemicals | NOAA. (n.d.). THIONYL CHLORIDE.
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Spectrum Chemical. (2017, February 28). SAFETY DATA SHEET: THIONYL CHLORIDE, PURIFIED.
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Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
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Wikipedia. (n.d.). Hinsberg reaction.
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ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....
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ResearchGate. (n.d.). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release.
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Benchchem. (n.d.). Synthesis routes of 4-Nitro-o-phenylenediamine.
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Chemistry Stack Exchange. (2022, January 16). Complete mechanism of benzotriazole synthesis from o-phenylenediamine.
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SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole - Optional[MS (GC)] - Spectrum.
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MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
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ResearchGate. (n.d.). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering.
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NIH National Library of Medicine. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
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CORE. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.
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PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery.
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ResearchGate. (2016, August 5). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review.
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PubMed. (2015, May 1). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators.
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Sigma-Aldrich. (n.d.). 4-Amino-2,1,3-benzothiadiazole 98%.
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YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
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JOCPR. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
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